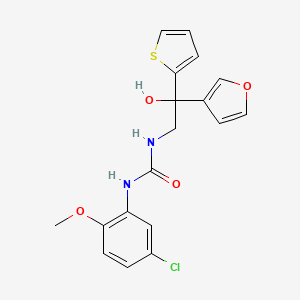

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea (CAS: 2034240-65-6) is a urea derivative with a molecular formula of C₁₈H₁₇ClN₂O₄S and a molecular weight of 392.9 g/mol . Its structure features:

- A 5-chloro-2-methoxyphenyl group linked to the urea nitrogen.

- A hydroxy-substituted ethyl chain bearing furan-3-yl and thiophen-2-yl heterocycles. The compound's Smiles notation is COc1ccc(Cl)cc1NC(=O)NCC(O)(c1ccoc1)c1ccs1, highlighting its hybrid aromatic-heterocyclic architecture .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-24-15-5-4-13(19)9-14(15)21-17(22)20-11-18(23,12-6-7-25-10-12)16-3-2-8-26-16/h2-10,23H,11H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTKMAUOACYJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is as follows:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline, furan-3-carbaldehyde, and thiophene-2-carboxylic acid.

Step 1: The 5-chloro-2-methoxyaniline is reacted with an isocyanate derivative to form the corresponding urea derivative.

Step 2: The furan-3-carbaldehyde is then subjected to a condensation reaction with the urea derivative to form an intermediate.

Step 3: The intermediate undergoes a cyclization reaction with thiophene-2-carboxylic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products:

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Amino derivatives if nitro groups are present.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structure may be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea depends on its application:

Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Pathways Involved: The compound may influence signaling pathways, enzyme activity, or receptor binding, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Core

PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)

- Structure: Replaces the hydroxyethyl-furan-thiophene moiety with a 2-methylquinoline group.

- Increased molecular rigidity compared to the flexible ethyl chain in the target compound.

- Biological Activity : Acts as a kinase inhibitor , targeting pathways like insulin-like growth factor (IGF) signaling .

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

- Structure : Incorporates a thiadiazole ring instead of furan/thiophene.

- Key Differences: Thiadiazole’s electron-deficient nature may alter electronic properties and solubility. Potential for improved metabolic stability due to reduced susceptibility to oxidative degradation .

Heterocyclic Modifications

1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

- Structure : Features a trifluoromethylphenyl group and a hydroxymethylfuran-thiophene hybrid .

- Molecular weight (396.4 g/mol) and logP may differ significantly due to the trifluoromethyl group .

1-(3-Chloro-4-methylphenyl)-3-{2-[({5-[(dimethylamino)methyl]-2-furyl}methyl)thio]ethyl}urea

Physicochemical and Pharmacokinetic Properties

- Hydroxyethyl Group : In the target compound, this group may participate in hydrogen bonding with biological targets, a feature absent in analogs like PQ401.

- Thiophene vs. Thiadiazole : Thiophene’s sulfur atom contributes to π-π stacking, while thiadiazole’s nitrogen-rich structure may enhance polar interactions .

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.

The molecular formula of the compound is , with a molecular weight of 373.87 g/mol. The structure includes several functional groups that contribute to its biological activity, such as a chloro-substituted aromatic ring, a furan moiety, and a thiophene derivative.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, chalcone derivatives have been reported to show strong antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1–8 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

The anticancer potential of compounds containing similar structural motifs has been documented extensively. A study highlighted that certain urea derivatives demonstrated cytotoxic effects against human cancer cell lines, with IC50 values indicating significant potency. For example, one derivative exhibited an IC50 of 6.76 µg/mL against colorectal carcinoma cells (HCT116), outperforming standard chemotherapeutics like 5-fluorouracil .

Case Study 1: Antibacterial Efficacy

In a comparative study, several derivatives were synthesized and tested for their antibacterial efficacy. The compound exhibited MIC values comparable to known antibiotics, demonstrating its potential as an alternative treatment for bacterial infections.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 1 | S. aureus |

| Compound B | 4 | E. coli |

| Target Compound | 2 | Both |

Case Study 2: Anticancer Activity

A series of synthesized urea derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that the target compound had notable activity against HCT116 cells.

| Cell Line | IC50 (µg/mL) | Control (5-FU IC50) |

|---|---|---|

| HCT116 | 6.76 | 77.15 |

| A549 | 193.93 | 371.36 |

The biological activity of the target compound can be attributed to several mechanisms:

- Inhibition of Cell Division : Similar compounds have been shown to interfere with the cell cycle in cancer cells.

- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial membranes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.